Trimethyl-1h-pyrazol-4-yl 2-chloropyridine-4-carboxylate
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Overview
Description
Trimethyl-1h-pyrazol-4-yl 2-chloropyridine-4-carboxylate is a heterocyclic compound that combines a pyrazole ring with a pyridine ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as starting materials for more complex heterocyclic systems . The compound’s unique structure makes it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of Trimethyl-1h-pyrazol-4-yl 2-chloropyridine-4-carboxylate typically involves the condensation of α, β-unsaturated aldehydes or ketones with hydrazine, using catalysts such as H3 [PW12O40]/SiO2 under microwave irradiation . This method is efficient, environmentally friendly, and yields high purity products. Industrial production methods often employ similar catalytic processes but on a larger scale, ensuring consistent quality and yield.
Chemical Reactions Analysis
Trimethyl-1h-pyrazol-4-yl 2-chloropyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions, often using reagents like chlorine or nitric acid. The major products formed depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Trimethyl-1h-pyrazol-4-yl 2-chloropyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives like 1,3,5-trisubstituted-1H-pyrazoles and 1H-pyrazole-4-boronic acid . Compared to these, Trimethyl-1h-pyrazol-4-yl 2-chloropyridine-4-carboxylate offers unique properties due to the presence of both pyrazole and pyridine rings, making it more versatile in various applications.
Properties
IUPAC Name |
(1,3,5-trimethylpyrazol-4-yl) 2-chloropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-11(8(2)16(3)15-7)18-12(17)9-4-5-14-10(13)6-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSYJUHGOCIJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)OC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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